(2Z)-6-[(2-chloro-4-fluorobenzyl)oxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-[(2-chloro-4-fluorobenzyl)oxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one: , also known by its systematic IUPAC name, is a complex organic compound with a fascinating structure. Let’s break it down:
- The benzofuran core consists of a fused benzene ring and a furan ring.
- The chromen moiety (also called coumarin) is a bicyclic system containing a benzene ring fused to a pyrone ring.
- The (2Z)-6-[(2-chloro-4-fluorobenzyl)oxy] substituent indicates a chloro-fluorobenzyl ether group attached at position 6.
Preparation Methods
Synthetic Routes:
-
One-Pot Synthesis
- A common method involves a one-pot reaction where a suitable chromenone precursor reacts with a chloro-fluorobenzyl alcohol in the presence of a base (such as potassium carbonate) and a dehydrating agent (like tosyl chloride).
- The reaction proceeds via an O-alkylation process, resulting in the formation of the desired compound.
-
Multistep Synthesis
- Alternatively, a multistep approach can be employed:
- First, prepare the chromenone intermediate.
- Next, react the intermediate with the chloro-fluorobenzyl alcohol under basic conditions to form the target compound.
- Alternatively, a multistep approach can be employed:
Industrial Production:
- While no specific industrial production methods are widely documented for this compound, it can be synthesized on a laboratory scale using the methods mentioned above.
Chemical Reactions Analysis
Common Reagents and Conditions:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific protein targets or cellular pathways. detailed studies are needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds:
: Reference 1 : Reference 2 : Reference 3
Properties
Molecular Formula |
C25H16ClFO4 |
---|---|
Molecular Weight |
434.8 g/mol |
IUPAC Name |
(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C25H16ClFO4/c26-21-11-18(27)6-5-17(21)14-29-19-7-8-20-23(12-19)31-24(25(20)28)10-15-9-16-3-1-2-4-22(16)30-13-15/h1-12H,13-14H2/b24-10- |
InChI Key |
IOHCJJOILLWQBU-VROXFSQNSA-N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl |
Origin of Product |
United States |
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